molecular formula C11H17N3O B013796 N'-Nitrosopentyl-(3-picolyl)amine CAS No. 124521-15-9

N'-Nitrosopentyl-(3-picolyl)amine

Cat. No.: B013796
CAS No.: 124521-15-9
M. Wt: 207.27 g/mol
InChI Key: UALWODOTRBXTPK-UHFFFAOYSA-N
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Description

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol. This compound is also known by other names such as N’-Nitrosopentyl-(3-picolyl)amine and N-Nitroso-N-pentyl-3-pyridinemethanamine

Preparation Methods

The synthesis of N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide typically involves the reaction of pentylamine with pyridine-3-carboxaldehyde, followed by nitrosation. The reaction conditions often include the use of an acidic medium to facilitate the formation of the nitrous amide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the nitrous amide group plays a crucial role in its biological activity .

Comparison with Similar Compounds

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide can be compared with other similar compounds, such as:

    N-nitroso-N-methylurea: Another nitrous amide derivative with different alkyl groups.

    N-nitroso-N-ethylurea: Similar structure but with an ethyl group instead of a pentyl group.

    N-nitroso-N-propylurea: Contains a propyl group, making it less bulky compared to the pentyl derivative.

The uniqueness of N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide lies in its specific combination of the pentyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-3-4-8-14(13-15)10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALWODOTRBXTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CC1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407875
Record name N'-Nitrosopentyl-(3-picolyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124521-15-9
Record name N'-Nitrosopentyl-(3-picolyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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